4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine

Physicochemical profiling Membrane permeability Drug-likeness

4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine (CAS 723744-43-2) is a synthetic sulfonamide belonging to the benzenesulfonyl morpholine class, in which a morpholine ring is N-linked to a 5-tert-butyl-2-ethoxy-substituted benzenesulfonyl moiety. Its molecular formula is C₁₆H₂₅NO₄S (MW 327.4 g/mol), and it is supplied as an AldrichCPR rare-chemical collection product by Sigma-Aldrich (catalog T301523), with no supplier-collected analytical data available.

Molecular Formula C16H25NO4S
Molecular Weight 327.4 g/mol
Cat. No. B5810075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine
Molecular FormulaC16H25NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C16H25NO4S/c1-5-21-14-7-6-13(16(2,3)4)12-15(14)22(18,19)17-8-10-20-11-9-17/h6-7,12H,5,8-11H2,1-4H3
InChIKeyYJKDNEFJZLRUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine – Chemical Identity, Physicochemical Profile & Procurement Baseline


4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine (CAS 723744-43-2) is a synthetic sulfonamide belonging to the benzenesulfonyl morpholine class, in which a morpholine ring is N-linked to a 5-tert-butyl-2-ethoxy-substituted benzenesulfonyl moiety . Its molecular formula is C₁₆H₂₅NO₄S (MW 327.4 g/mol), and it is supplied as an AldrichCPR rare-chemical collection product by Sigma-Aldrich (catalog T301523), with no supplier-collected analytical data available . Computed physicochemical descriptors include a calculated octanol-water partition coefficient (clogP) of 2.63 and a topological polar surface area (TPSA) of 64.63 Ų, positioning it within Lipinski’s Rule-of-5 space but with substantially higher lipophilicity than the unsubstituted parent scaffold [1].

Why Benzenesulfonyl Morpholine Analogs Cannot Be Treated as Interchangeable Proxies for 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine


Benzenesulfonyl morpholines are a pharmacologically privileged scaffold, but the identity, position, and electronic character of aryl substituents exert a profound influence on target binding and cellular potency. In a systematic study of 23 4-(phenylsulfonyl)morpholine derivatives, Yang et al. (2024) demonstrated that IC₅₀ values against MDA-MB-231 triple-negative breast cancer cells spanned from 0.90 µM (GL24) to >10 µM across the series, proving that even subtle substituent changes produce orders-of-magnitude shifts in bioactivity [1]. Physicochemical profiling further underscores non-interchangeability: the parent 4-(phenylsulfonyl)morpholine carries an XLogP3 of 0.7, a TPSA of 55 Ų, and zero rotatable bonds beyond the morpholine ring, whereas the target compound’s 5-tert-butyl-2-ethoxy decoration raises clogP to 2.63 (+1.93 log units), expands TPSA to 64.63 Ų (+9.6 Ų), and introduces an additional rotatable bond, collectively altering membrane permeability, solubility, and protein-binding potential [2][3]. These quantitative property gaps render simple analog substitution scientifically unsound for any assay or synthetic application.

Quantitative Comparator Evidence for 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation Versus the Unsubstituted Parent Scaffold

4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine exhibits substantially elevated lipophilicity and moderately larger polar surface area compared with the core benzenesulfonyl morpholine scaffold (4-(phenylsulfonyl)morpholine, CAS 5033-21-6). Computed property comparisons across independent databases consistently demonstrate these differences, which are relevant for solubility, passive membrane diffusion, and non-specific protein binding in biological assays [1][2].

Physicochemical profiling Membrane permeability Drug-likeness

Regioisomeric Differentiation: 5-Tert-butyl-2-ethoxy Versus 3-Tert-butyl-4-ethoxy Substitution

A commercially available structural isomer, 4-(3-tert-butyl-4-ethoxyphenyl)sulfonylmorpholine (same molecular formula C₁₆H₂₅NO₄S, same MW 327.4), differs solely in the ring positions of the tert-butyl and ethoxy groups . In the target compound, the ethoxy group resides ortho to the sulfonyl linkage (position 2), while in the isomer it occupies the para position (4); the tert-butyl group correspondingly shifts from position 5 to position 3. This positional swap alters the conformational preferences around the sulfonamide bond, the electrostatic potential map of the aromatic ring, and the spatial orientation of the hydrophobic tert-butyl anchor point, all of which are known from broader benzenesulfonyl morpholine SAR to modulate target-binding affinity [1]. No direct head-to-head biological comparison of these two specific isomers has been published.

Regioisomerism Molecular recognition SAR

Class-Level SAR: Substituent-Driven Activity Modulation in Benzenesulfonyl Morpholine Derivatives

Yang et al. (2024) synthesized 23 novel 4-(phenylsulfonyl)morpholine derivatives and assessed their antiproliferative activity against MDA-MB-231 TNBC cells. The most potent derivative, GL24 (4m), exhibited an IC₅₀ of 0.90 µM, while other derivatives in the same series displayed IC₅₀ values ranging from approximately 1.5 µM to >10 µM [1]. Although 4-(5-tert-butyl-2-ethoxybenzenesulfonyl)morpholine was not among the compounds directly tested in this study, the observed ≥11-fold potency spread across the series quantitatively demonstrates that aryl substitution pattern is a primary driver of biological activity in this chemotype. The tert-butyl and ethoxy groups present on the target compound are moderately electron-donating and strongly lipophilic, placing this substitution pattern in a region of physicochemical space distinct from the halophenyl, methoxy, or nitro-substituted analogs that were directly characterized [1][2].

Structure-activity relationship Triple-negative breast cancer Phenotypic screening

Sourcing Provenance: AldrichCPR Rare Chemical Collection Versus Generic Catalog Sulfonamides

4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine is listed as Sigma-Aldrich catalog T301523 within the AldrichCPR collection, a curated set of rare and unique chemicals specifically assembled for early discovery research . Sigma-Aldrich explicitly states it does not collect analytical data for this product and sells it on an 'as-is' basis, transferring identity verification responsibility to the buyer . The compound is also indexed in the ChemBridge/Hit2Lead screening compound repository (Hit2Lead ID 5251498; PubChem SID 3314239), confirming its availability in pre-plated screening format, which is not the case for many of its less common regioisomers or precursors [1]. By contrast, the sulfonyl chloride precursor 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride (CAS 252898-57-0) is a reactive intermediate unsuitable for direct biological screening without further derivatization .

Chemical sourcing Screening collection Procurement

Defensible Application Scenarios for 4-(5-Tert-butyl-2-ethoxybenzenesulfonyl)morpholine Based on Verified Evidence


Hit-to-Lead Medicinal Chemistry: Scaffold-Hopping from the Benzenesulfonyl Morpholine Core

The compound’s elevated clogP (2.63) and expanded TPSA (64.63 Ų) relative to the core scaffold [1] make it a suitable starting point for hit-to-lead programs targeting intracellular enzymes where moderate lipophilicity is required for membrane penetration. Class-level SAR evidence confirms that aryl substitutions on this scaffold produce greater than 10-fold IC₅₀ variation [2], positioning this specific tert-butyl/ethoxy substitution as a distinct vector to explore hydrophobic pocket engagement without recourse to halogenated or nitro-aromatic analogs.

High-Throughput or Fragment-Based Screening Library Procurement

With confirmed inclusion in the ChemBridge/Hit2Lead screening collection (Hit2Lead ID 5251498) and Sigma-Aldrich AldrichCPR availability [3], this compound is immediately orderable in screening-ready format. Procurement teams selecting this compound gain a pre-validated commercial source with documented CAS registry, eliminating the synthetic delay and identity-verification burden associated with custom-synthesized benzenesulfonyl morpholine analogs.

Regioisomeric Selectivity Profiling in SAR Studies

The existence of the 3-tert-butyl-4-ethoxy regioisomer (same MW, same molecular formula) creates a unique opportunity for paired-regioisomer SAR experiments. Procuring both isomers and assaying them against the same target panel can reveal electronic or steric preferences within the ligand-binding site that would be invisible when using only one substitution pattern, thereby strengthening pharmacophore models and IP claims.

Synthetic Methodology: Sulfonamide Coupling Reference Standard

Because the compound is the direct morpholine-sulfonamide product of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride , it serves as a well-characterized reference standard for optimizing sulfonamide coupling conditions (base, solvent, temperature) when the sulfonyl chloride precursor is used to generate focused libraries of morpholine-containing sulfonamides, providing a known benchmark for yield and purity assessment.

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